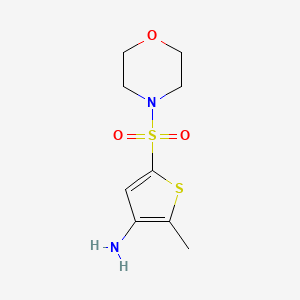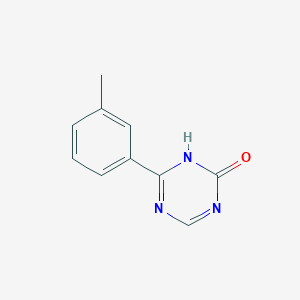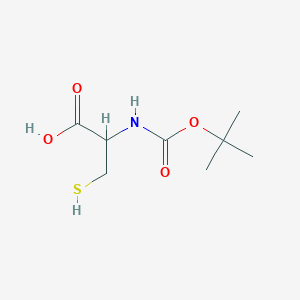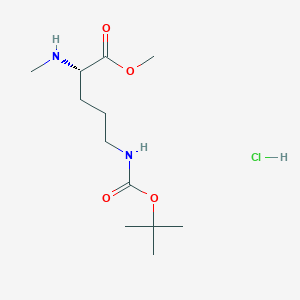
N-Me-Orn(Boc)-OMe.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-Ornithine (tert-Butyloxycarbonyl)-Methoxy Ester Hydrochloride, commonly referred to as N-Me-Orn(Boc)-OMe.HCl, is a derivative of the amino acid ornithine. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The presence of the tert-butyloxycarbonyl (Boc) group and the methoxy ester (OMe) group makes it a valuable intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-Orn(Boc)-OMe.HCl typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the methylation of the amino group, followed by the introduction of the Boc protective group. The final step involves the esterification of the carboxyl group with methanol, resulting in the formation of the methoxy ester. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like Boc is crucial in large-scale synthesis to prevent side reactions and ensure the stability of the intermediate compounds.
Chemical Reactions Analysis
Types of Reactions
N-Me-Orn(Boc)-OMe.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc and methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the removal of protective groups.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Deprotected ornithine derivatives.
Scientific Research Applications
N-Me-Orn(Boc)-OMe.HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Me-Orn(Boc)-OMe.HCl is primarily related to its role as a protective group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the methoxy ester protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-Me-Orn(Boc)-OH: Another derivative of ornithine with a different protective group.
Boc-N-Me-Orn(Fmoc)-OH: Similar compound with the Fmoc protective group.
Fmoc-N-Me-Orn(Me,Boc)-OH: A variant with both Fmoc and Boc protective groups.
Uniqueness
N-Me-Orn(Boc)-OMe.HCl is unique due to its combination of Boc and methoxy ester protective groups, which provide stability and versatility in peptide synthesis. This combination allows for selective deprotection and efficient synthesis of complex peptides.
Properties
Molecular Formula |
C12H25ClN2O4 |
|---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
methyl (2S)-2-(methylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-7-9(13-4)10(15)17-5;/h9,13H,6-8H2,1-5H3,(H,14,16);1H/t9-;/m0./s1 |
InChI Key |
CYJPBNPWHLQXKO-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC)NC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




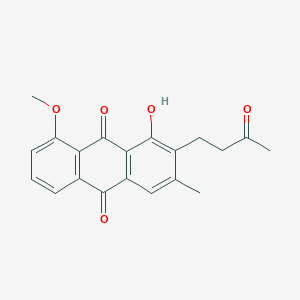
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

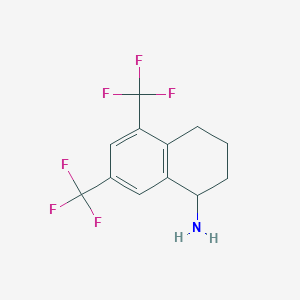

![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
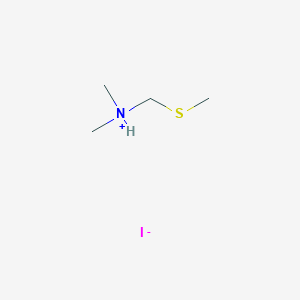
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
